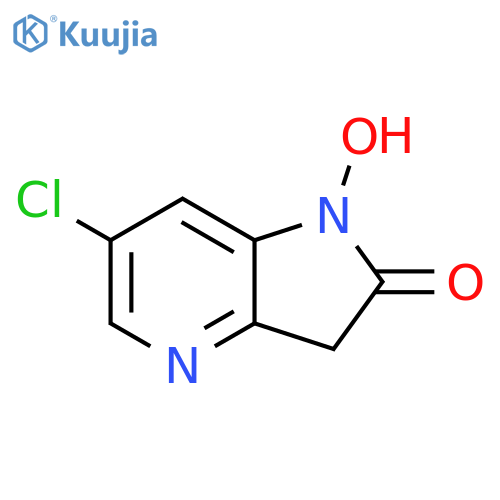

Cas no 1260385-08-7 (N-Hydroxy-6-chloro-4-aza-2-oxindole)

N-Hydroxy-6-chloro-4-aza-2-oxindole 化学的及び物理的性質

名前と識別子

-

- N-Hydroxy-6-chloro-4-aza-2-oxindole

-

- インチ: 1S/C7H5ClN2O2/c8-4-1-6-5(9-3-4)2-7(11)10(6)12/h1,3,12H,2H2

- InChIKey: RKLQPMWEMRDENT-UHFFFAOYSA-N

- ほほえんだ: C12CC(=O)N(O)C1=CC(Cl)=CN=2

N-Hydroxy-6-chloro-4-aza-2-oxindole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | H949933-2mg |

N-Hydroxy-6-chloro-4-aza-2-oxindole |

1260385-08-7 | 2mg |

$ 65.00 | 2022-06-04 | ||

| TRC | H949933-10mg |

N-Hydroxy-6-chloro-4-aza-2-oxindole |

1260385-08-7 | 10mg |

$ 135.00 | 2022-06-04 | ||

| TRC | H949933-1mg |

N-Hydroxy-6-chloro-4-aza-2-oxindole |

1260385-08-7 | 1mg |

$ 50.00 | 2022-06-04 |

N-Hydroxy-6-chloro-4-aza-2-oxindole 関連文献

-

Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

-

Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332

-

Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529

-

Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588

-

Yutao Li,Jie Song RSC Adv., 2015,5, 40065-40069

-

Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345

N-Hydroxy-6-chloro-4-aza-2-oxindoleに関する追加情報

N-Hydroxy-6-chloro-4-aza-2-oxindole: A Comprehensive Overview

The compound with CAS No. 1260385-08-7, commonly referred to as N-Hydroxy-6-chloro-4-aza-2-oxindole, has garnered significant attention in the field of organic chemistry and pharmacology. This molecule is a derivative of the oxindole class, which has been extensively studied for its potential in drug discovery and development. The N-Hydroxy group, along with the 6-chloro substitution, imparts unique chemical properties that make this compound a promising candidate for various applications.

Recent studies have highlighted the importance of N-Hydroxy functionalities in modulating the pharmacokinetic and pharmacodynamic profiles of drugs. The presence of the hydroxyl group at the nitrogen position enhances the compound's ability to interact with biological systems, potentially improving its bioavailability and efficacy. Additionally, the 6-chloro substitution introduces electronic and steric effects that can influence the compound's reactivity and selectivity in biochemical reactions.

The structural backbone of N-Hydroxy-6-chloro-4-aza-2-oxindole is characterized by a bicyclic system, which provides stability and rigidity to the molecule. This structural feature is crucial for maintaining the compound's integrity during metabolic processes and enzymatic interactions. Researchers have employed advanced computational techniques, such as molecular docking and quantum mechanics, to elucidate the binding modes of this compound with various biological targets.

One of the most notable advancements in the study of N-Hydroxy-6-chloro-4-aza-2 oxindole involves its application in anti-tumor drug development. Preclinical studies have demonstrated that this compound exhibits potent anti-proliferative activity against several cancer cell lines, including those resistant to conventional chemotherapy. The mechanism of action appears to involve inhibition of key enzymes associated with cell cycle regulation and apoptosis induction.

Furthermore, recent investigations into the synthesis of N-Hydroxy chloro aza oxindole derivatives have revealed novel synthetic pathways that enhance yield and purity. These methods leverage green chemistry principles, minimizing environmental impact while ensuring scalability for industrial production. The use of microwave-assisted synthesis and catalytic systems has significantly accelerated the discovery process, enabling researchers to explore a broader range of structural analogs.

In terms of pharmacokinetics, N-Hydroxy chloro aza oxindole has shown favorable absorption profiles in preclinical models. Its lipophilic nature facilitates crossing biological membranes, while its hydroxyl group contributes to polar interactions that may influence its distribution and elimination pathways. Ongoing studies are focusing on optimizing these properties to enhance therapeutic index and reduce potential toxicity.

The potential therapeutic applications of N-Hydroxy chloro aza oxindole extend beyond oncology. Emerging research suggests its utility in neurodegenerative diseases, where it may act as a neuroprotective agent by mitigating oxidative stress and inflammation. Additionally, its ability to modulate enzyme activity makes it a candidate for enzyme-targeted therapies in metabolic disorders.

In conclusion, N-Hydroxy chloro aza oxindole (CAS No. 1260385 08 7) represents a compelling lead compound with diverse applications in drug discovery. Its unique chemical structure, coupled with promising biological activities, positions it as a valuable asset in the development of novel therapeutics. Continued research into its synthesis, mechanism of action, and pharmacokinetics will undoubtedly unlock further insights into its therapeutic potential.

1260385-08-7 (N-Hydroxy-6-chloro-4-aza-2-oxindole) 関連製品

- 866809-61-2(3-(4-chlorophenyl)-5-(2-fluorophenyl)methyl-7,8-dimethoxy-5H-pyrazolo4,3-cquinoline)

- 2034423-75-9(5-methyl-N-{5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl}-1-phenyl-1H-pyrazole-4-carboxamide)

- 757-95-9(Bis(2,2,2-trifluoroethyl) Methylphosphonate)

- 1021208-77-4(N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzenesulfonamide)

- 1706188-40-0(5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide)

- 594827-31-3(1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-1H-indole)

- 1804182-70-4(Ethyl 3-(2-bromopropanoyl)-4-ethoxybenzoate)

- 1396808-85-7(4-(2-bromo-4-fluorophenyl)-7-chloro-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one)

- 933211-27-9(N-(2-methoxyphenyl)-2-(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 2229594-35-6(tert-butyl 3-methyl-4-2-(methylamino)ethylpiperidine-1-carboxylate)